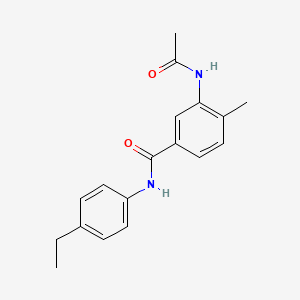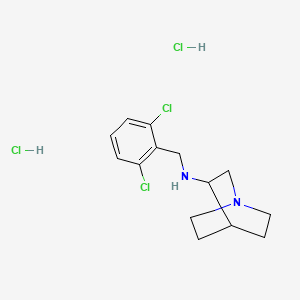
N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)alaninamide
Overview
Description
N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)alaninamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as MSMP and is a member of the alaninamide family of compounds. MSMP has been studied extensively for its ability to interact with various biological systems and has shown promising results in a range of applications.
Mechanism of Action
The mechanism of action of MSMP is complex and not fully understood. However, studies have shown that MSMP interacts with various biological systems by binding to specific sites on enzymes, receptors, and ion channels. This interaction can lead to changes in the activity of these systems, which can have a range of effects on the body.
Biochemical and Physiological Effects:
MSMP has been shown to have a range of biochemical and physiological effects. Studies have shown that MSMP can interact with enzymes involved in the metabolism of various compounds, including neurotransmitters and hormones. This interaction can lead to changes in the levels of these compounds in the body, which can have a range of effects on physiological processes.
Advantages and Limitations for Lab Experiments
MSMP has several advantages and limitations for use in lab experiments. One advantage is that it is a relatively stable compound that can be synthesized in large quantities. This makes it ideal for use in high-throughput screening assays. However, one limitation is that MSMP can interact with a range of biological systems, which can make it difficult to interpret the results of experiments.
Future Directions
There are several future directions for research on MSMP. One area of research is in the development of new drugs that target specific biological systems. Another area of research is in the development of new techniques for synthesizing MSMP and other alaninamide compounds. Additionally, further research is needed to fully understand the mechanism of action of MSMP and its effects on various biological systems.
Scientific Research Applications
MSMP has been studied extensively for its potential applications in various fields of research. One of the most promising areas of research is in the field of drug discovery. MSMP has been shown to interact with a range of biological systems, including enzymes, receptors, and ion channels. This interaction has the potential to lead to the development of new drugs for a range of conditions.
properties
IUPAC Name |
2-(4-methyl-N-methylsulfonylanilino)-N-(2-phenylethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-15-9-11-18(12-10-15)21(25(3,23)24)16(2)19(22)20-14-13-17-7-5-4-6-8-17/h4-12,16H,13-14H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQQPBQCAKBLJCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C(C)C(=O)NCCC2=CC=CC=C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





amino]-N-(2-methyl-5-nitrophenyl)benzamide](/img/structure/B4171539.png)
![N-({2-[(4-methoxyphenoxy)acetyl]hydrazino}carbonothioyl)pentanamide](/img/structure/B4171543.png)

![ethyl 4-{N-[(4-fluorophenyl)sulfonyl]-N-phenylglycyl}-1-piperazinecarboxylate](/img/structure/B4171574.png)

![6-amino-5-cyano-3,4',4',6'-tetramethyl-2'-oxo-1H,4'H-spiro[pyrano[2,3-c]pyrazole-4,1'-pyrrolo[3,2,1-ij]quinolin]-8'-yl 2-methoxybenzoate](/img/structure/B4171589.png)

![N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B4171612.png)
![5-(3,4-dimethylphenyl)-N-[3-(propionylamino)phenyl]-2-furamide](/img/structure/B4171626.png)
![4-{2-[(2-ethoxybenzyl)amino]ethyl}benzenesulfonamide hydrochloride](/img/structure/B4171630.png)
![N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-2-phenylacetamide](/img/structure/B4171641.png)
![3-[5-phenyl-1-(tetrahydro-2-furanylmethyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B4171648.png)